molecular formula C9H6FN3O2 B061793 4-amino-8-fluorocinnoline-3-carboxylic acid CAS No. 161373-45-1

4-amino-8-fluorocinnoline-3-carboxylic acid

Cat. No.: B061793
CAS No.: 161373-45-1
M. Wt: 207.16 g/mol
InChI Key: NOIHXHCMSBSYKZ-UHFFFAOYSA-N
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Description

3-Cinnolinecarboxylic acid, 4-amino-8-fluoro-, hydrate is a chemical compound with the molecular formula C9H6FN3O2. It is a derivative of cinnolinecarboxylic acid, featuring an amino group at the 4-position and a fluorine atom at the 8-position. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cinnolinecarboxylic acid, 4-amino-8-fluoro-, hydrate typically involves multi-step reactions. One common method starts with 2-fluoroaniline as the precursor. The synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reagents and conditions, such as the use of aluminum chloride (AlCl3) in chlorobenzene at elevated temperatures (100-110°C) for cyclization, and sulfuric acid (H2SO4) for carboxylation .

Chemical Reactions Analysis

Types of Reactions

3-Cinnolinecarboxylic acid, 4-amino-8-fluoro-, hydrate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

3-Cinnolinecarboxylic acid, 4-amino-8-fluoro-, hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Cinnolinecarboxylic acid, 4-amino-8-fluoro-, hydrate involves its interaction with specific molecular targets. The amino and fluorine groups play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Cinnolinecarboxylic acid, 4-amino-8-chloro-, hydrate: Similar structure but with a chlorine atom instead of fluorine.

    3-Cinnolinecarboxylic acid, 4-amino-8-bromo-, hydrate: Similar structure but with a bromine atom instead of fluorine.

    3-Cinnolinecarboxylic acid, 4-amino-8-iodo-, hydrate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-Cinnolinecarboxylic acid, 4-amino-8-fluoro-, hydrate imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo counterparts. These properties can enhance its biological activity and make it a valuable compound for various applications .

Properties

IUPAC Name

4-amino-8-fluorocinnoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O2/c10-5-3-1-2-4-6(11)8(9(14)15)13-12-7(4)5/h1-3H,(H2,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIHXHCMSBSYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NN=C2C(=C1)F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167131
Record name 3-Cinnolinecarboxylic acid, 4-amino-8-fluoro-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161373-45-1
Record name 4-Amino-8-fluoro-3-cinnolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161373-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cinnolinecarboxylic acid, 4-amino-8-fluoro-, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161373451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cinnolinecarboxylic acid, 4-amino-8-fluoro-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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